molecular formula C3H8ClNO2 B12418536 n-Methyl-d3-glycine-2,2-d2 hcl

n-Methyl-d3-glycine-2,2-d2 hcl

Cat. No.: B12418536
M. Wt: 130.58 g/mol
InChI Key: WVKIFIROCHIWAY-LUIAAVAXSA-N
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Description

Significance of Stable Isotopes in Metabolic Flux Analysis and Quantitative Omics

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), have become central to the fields of metabolic flux analysis (MFA) and quantitative omics (proteomics, metabolomics). medchemexpress.comnih.gov MFA utilizes stable isotope-labeled substrates to map the flow of atoms through biochemical pathways, providing a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations. cloudfront.netsnmjournals.org By feeding cells a labeled nutrient, such as ¹³C-glucose, and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can quantify the activity of various metabolic routes. medchemexpress.commedchemexpress.com This approach is invaluable for understanding how metabolic networks are rewired in diseases like cancer or in response to therapeutic interventions. medchemexpress.com

In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method where cells are grown in media containing amino acids labeled with heavy isotopes. nih.govthermofisher.com This leads to the incorporation of these heavy amino acids into all newly synthesized proteins. thermofisher.com When a "heavy" labeled cell population is compared to an unlabeled "light" population under different conditions, the relative abundance of thousands of proteins can be accurately quantified simultaneously by mass spectrometry. thermofisher.comresearchgate.net Similarly, in metabolomics, stable isotope-labeled compounds are used as internal standards for accurate quantification of endogenous metabolites, overcoming the matrix effects often encountered in complex biological samples. nih.govmdpi.com

Overview of Deuterium-Labeled Amino Acid Derivatives as Research Tools

Deuterium, a stable isotope of hydrogen, is a particularly useful label in biochemical research. medchemexpress.com The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium bond compared to the carbon-hydrogen bond. ncn.gov.pl This increased stability, known as the kinetic isotope effect, can influence the rate of enzymatic reactions, providing insights into reaction mechanisms.

Deuterium-labeled amino acid derivatives are widely used for several key applications:

Tracers in Metabolic Studies: They are used to follow the metabolic fate of amino acids and their derivatives within an organism. ncn.gov.pl

Internal Standards in Mass Spectrometry: Due to their mass difference from their unlabeled counterparts, deuterated compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). They co-elute with the analyte of interest but are detected at a different mass-to-charge ratio, allowing for precise and accurate quantification. researchgate.net

Probes in Structural Biology: The unique NMR properties of deuterium can be exploited to gain structural information about proteins and other biomolecules.

The synthesis of these labeled compounds can be achieved through chemical synthesis or by facilitating hydrogen-deuterium exchange reactions. ncn.gov.pl

Contextualizing N-Methyl-d5-glycine Hydrochloride within Isotopic Tracing Methodologies

N-Methyl-d3-glycine-2,2-d2 HCl is the hydrochloride salt of a heavily deuterated form of N-methylglycine, a compound more commonly known as sarcosine (B1681465). In this specific isotopologue, three hydrogen atoms on the N-methyl group and two hydrogen atoms on the α-carbon of the glycine (B1666218) backbone are replaced with deuterium atoms.

The primary application of N-Methyl-d5-glycine hydrochloride in research is as an internal standard for the quantitative analysis of sarcosine. nih.gov Sarcosine has garnered significant research interest as a potential biomarker for prostate cancer progression. nih.govsnmjournals.org Accurate measurement of sarcosine levels in biological fluids like urine and plasma is crucial for clinical research. nih.govthermofisher.com

High-throughput methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are employed for this purpose. In a typical workflow, a known amount of N-Methyl-d5-glycine hydrochloride is added to a biological sample. During analysis, the deuterated sarcosine behaves chemically and chromatographically like the endogenous, unlabeled sarcosine. However, the mass spectrometer can easily distinguish between the two due to the 5-Dalton mass difference. By comparing the signal intensity of the endogenous sarcosine to that of the known amount of the added internal standard, a precise and accurate concentration of the biomarker can be determined. nih.gov This isotope dilution mass spectrometry approach corrects for any sample loss during preparation and for variations in instrument response.

The properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃H₃D₅ClNO₂
Synonyms N-Methyl-d5-glycine HCl, Sarcosine-d5 HCl
Primary Application Internal standard for mass spectrometry
Analyte Sarcosine (N-Methylglycine)
Research Area Cancer biomarker research, clinical chemistry

The use of a stable, non-radioactive, and heavily labeled internal standard like N-Methyl-d5-glycine hydrochloride is fundamental to the development of robust and reliable analytical methods required for large-scale clinical and metabolic studies. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8ClNO2

Molecular Weight

130.58 g/mol

IUPAC Name

2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2;

InChI Key

WVKIFIROCHIWAY-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])C(=O)O.Cl

Canonical SMILES

CNCC(=O)O.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment for N Methyl D5 Glycine Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation at N-Methyl and α-Carbon Positions

The introduction of deuterium into the N-methyl and α-carbon positions of N-methylglycine can be achieved through several strategic approaches, primarily involving the use of deuterated precursors or through hydrogen-deuterium (H/D) exchange reactions.

One of the most direct methods for achieving high isotopic enrichment at the N-methyl position involves the use of trideuteromethylamine (CD3NH2) or a suitable trideuteromethylating agent. This ensures the stable incorporation of the d3-label at the nitrogen atom.

For the deuteration of the α-carbon, a common and efficient method is hydrogen-deuterium exchange . Research has demonstrated that the α-carbon protons in N-substituted glycine-containing peptides are susceptible to H/D exchange under basic aqueous conditions. nih.gov This method offers a straightforward approach to introduce the d2-label at the 2,2-positions. The deuterons introduced at the α-carbon atom have been shown not to undergo back-exchange in acidic aqueous solutions, ensuring the stability of the label during subsequent handling and analysis. nih.gov

Alternatively, starting with glycine-2,2-d2 (B46479) provides a direct route to incorporate the d2-label at the α-carbon. This commercially available precursor can then be N-methylated to introduce the methyl group. If a deuterated methyl group is required, a subsequent deuteromethylation step or the use of a deuterated methylating agent would be necessary.

Another approach involves the catalytic deuteration of glycine (B1666218) or its derivatives. Heating glycine in a deuterium gas atmosphere in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), has been shown to result in deuterium incorporation. researchgate.netiaea.org However, this method may offer less precise control over the specific positions and extent of deuteration compared to methods using specifically labeled precursors.

Precursor Chemistry and Reaction Pathways for Deuterated N-Methylglycine Synthesis

The synthesis of N-methylglycine, also known as sarcosine (B1681465), typically involves the reaction of chloroacetic acid with methylamine. wikipedia.org This fundamental reaction can be adapted for the synthesis of N-Methyl-d5-glycine hydrochloride by utilizing appropriately deuterated precursors.

A plausible and direct synthetic pathway for N-Methyl-d3-glycine-2,2-d2 HCl would involve the reaction of chloroacetic acid-d2 with trideuteromethylamine (CD3NH2) . This reaction would directly assemble the desired d5-labeled carbon-nitrogen backbone.

Reaction Scheme:

Cl-CD2-COOH + CD3NH2 → CD3NHCD2COOH + HCl

Alternatively, a two-step approach could be employed starting from glycine-2,2-d2 . The first step would involve the N-methylation of glycine-2,2-d2. This can be challenging to perform directly with high selectivity. A more controlled approach involves the formation of an intermediate, such as an N-protected glycine-2,2-d2 derivative, which can then be methylated using a trideuteromethylating agent like iodomethane-d3 (CD3I) . Subsequent deprotection would yield the desired N-Methyl-d3-glycine-2,2-d2.

A "green synthesis" approach for N-substituted glycine derivatives has also been described, which involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution. nih.gov This methodology could potentially be adapted using deuterated starting materials to produce the target compound in an environmentally friendly manner.

Following the synthesis of the free amino acid, treatment with hydrochloric acid (HCl) is necessary to form the stable hydrochloride salt, this compound.

Characterization of Isotopic Purity and Positional Labeling Fidelity

Ensuring the isotopic purity and the precise location of the deuterium labels is critical for the application of N-Methyl-d5-glycine hydrochloride in research. A combination of analytical techniques is employed for this characterization.

Mass Spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, allowing for the confirmation of the presence of five deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing the desired number of deuterium atoms (isotopic enrichment) can be quantified. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to confirm the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for verifying the positional labeling.

¹H NMR (Proton NMR): In a fully deuterated N-Methyl-d5-glycine HCl sample, the signals corresponding to the N-methyl and α-carbon protons should be absent or significantly diminished. The absence of these signals provides strong evidence for successful deuteration at these positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals at chemical shifts corresponding to the N-methyl and α-carbon positions confirms the incorporation of deuterium at these specific sites.

¹³C NMR (Carbon-13 NMR): The coupling patterns and chemical shifts of the carbon signals can also be affected by the attached deuterium atoms, providing further structural confirmation.

The combination of these techniques provides a comprehensive analysis of the isotopic purity and ensures the fidelity of the positional labeling.

Purification Techniques for Research-Grade N-Methyl-d5-glycine Hydrochloride

Obtaining high-purity N-Methyl-d5-glycine hydrochloride is essential for its use in research applications. Standard purification techniques for amino acids and their salts are generally applicable, with considerations for the isotopic labeling.

Recrystallization is a common and effective method for purifying solid compounds. The crude N-Methyl-d5-glycine hydrochloride can be dissolved in a suitable solvent or solvent mixture (e.g., water, ethanol, or mixtures thereof) at an elevated temperature and then allowed to cool slowly. This process allows for the formation of pure crystals, leaving impurities behind in the mother liquor. The choice of solvent is critical to ensure good recovery of the purified product. Studies on the crystallization of glycine hydrochloride have shown that factors such as pH and ionic strength can significantly influence the crystallization process and the resulting crystal form. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high levels of purity. Reversed-phase HPLC, using a C18 column with a mobile phase of water (or deuterium oxide for specific applications) and an organic modifier like acetonitrile (B52724) or methanol, can effectively separate the target compound from unreacted starting materials and byproducts. mdma.ch The use of deuterium oxide as a mobile phase in HPLC has been investigated and can be beneficial in preventing any potential back-exchange of labile deuterons, although for N-Methyl-d5-glycine HCl, the incorporated deuterons are generally stable under typical HPLC conditions.

Advanced Analytical Applications of N Methyl D5 Glycine Hydrochloride

Mass Spectrometry-Based Quantification in Targeted Metabolomics

In the field of targeted metabolomics, precision and accuracy are paramount. N-Methyl-d5-glycine hydrochloride is instrumental in achieving reliable quantification of N-methylglycine and related metabolites in complex biological matrices such as plasma, urine, and cerebrospinal fluid.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological samples. rsc.org For polar compounds like N-methylglycine, method development often employs Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and separation. uva.nlnih.gov A typical LC-MS/MS method for N-methylglycine would involve protein precipitation from the sample, followed by injection onto a HILIC column. nih.gov

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. uva.nlnih.gov In this setup, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of N-Methyl-d5-glycine hydrochloride as an internal standard, which has nearly identical chromatographic behavior but a distinct mass, corrects for variations in sample preparation and instrument response. nih.gov

Below is a table of hypothetical, yet representative, LC-MS/MS parameters for the analysis of N-methylglycine using its deuterated standard.

Interactive Table 1: Representative LC-MS/MS Parameters

Parameter N-methylglycine (Analyte) N-Methyl-d5-glycine (Internal Standard)
Formula C₃H₇NO₂ C₃H₂D₅NO₂
Precursor Ion (Q1) m/z 90.1 m/z 95.1
Product Ion (Q3) m/z 44.1 m/z 48.1
Collision Energy (eV) 15 15
Dwell Time (ms) 100 100

| Retention Time (min) | ~3.5 (HILIC) | ~3.5 (HILIC) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) offers an alternative platform for metabolomic analysis. However, due to the low volatility of amino acids like N-methylglycine, a derivatization step is required prior to analysis. sigmaaldrich.com Common derivatization strategies include esterification followed by acylation (e.g., using pentafluoropropionic anhydride) or silylation (e.g., using MTBSTFA). sigmaaldrich.comnih.govnih.gov This process converts the polar functional groups into more volatile derivatives suitable for GC separation. sigmaaldrich.com

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The mass spectrometer, typically operating in electron ionization (EI) mode, generates characteristic fragmentation patterns that are used for identification and quantification. nih.gov Selected Ion Monitoring (SIM) is employed to enhance sensitivity by monitoring specific, abundant ions for the analyte and the internal standard. asianpubs.org N-Methyl-d5-glycine hydrochloride, when subjected to the same derivatization process, produces a derivative with a 5 Dalton mass increase, allowing for precise quantification. nih.gov

Interactive Table 2: Typical GC-MS Derivatization and Analysis Parameters

Parameter Description
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions Heating at 100°C for derivatization of amine and carboxyl groups. sigmaaldrich.com
GC Column SLB™-5ms (or equivalent 5% phenyl polysiloxane) capillary column. sigmaaldrich.com
Injection Mode Splitless
Oven Program Initial temperature of 100°C, ramped to 300°C.
MS Ionization Mode Electron Ionization (EI) at 70 eV. asianpubs.org

| Monitored Ions (SIM) | Specific m/z fragments for the derivatized analyte and internal standard. |

Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in analytical chemistry. asianpubs.orgresearchgate.net The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of the analysis. nih.gov N-Methyl-d5-glycine hydrochloride is an ideal internal standard for the IDMS of N-methylglycine for several key reasons. medchemexpress.com

First, its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, derivatization, chromatography, and ionization. This co-eluting property is critical as it means both compounds experience the same matrix effects, which are a common source of error in LC-MS analysis. nih.gov Second, the five-deuterium label provides a clear mass separation, preventing isotopic crosstalk or interference between the analyte and the standard. Finally, since the standard is added at the beginning, it accurately accounts for any sample loss during the entire analytical workflow. nih.gov The concentration of the endogenous analyte is then calculated from the measured ratio of the signal from the natural analyte to that of the isotopically labeled standard. asianpubs.org

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) Investigations

Beyond mass spectrometry, N-Methyl-d5-glycine hydrochloride is a valuable probe in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) for studying metabolic pathways and fluxes in a non-invasive manner.

Deuterium (B1214612) NMR (2H NMR) for Metabolic Tracing and Imaging

Deuterium (²H) NMR and its imaging counterpart, Deuterium Metabolic Imaging (DMI), are emerging techniques for mapping metabolic processes in vivo. nih.govmdpi.com These methods leverage the fact that the natural abundance of deuterium is very low (approximately 0.015%), meaning there is minimal background signal. nih.gov When a deuterium-labeled substrate such as N-Methyl-d5-glycine hydrochloride is introduced into a biological system, its uptake and conversion into downstream metabolites can be tracked by detecting the unique ²H NMR signal. ismrm.org

DMI allows for the spatial mapping of metabolic activity, providing insights into tissue-specific metabolism in both healthy and diseased states. nih.govmdpi.com For example, if N-methylglycine is metabolized through pathways involving demethylation or transamination, the deuterium label may be transferred to other molecules, such as water or other amino acids. mdpi.com Monitoring the appearance of the deuterium signal in these downstream products over time provides quantitative data on metabolic pathway fluxes. ismrm.orgnih.gov The short relaxation times of deuterium also permit rapid signal acquisition, enhancing the temporal resolution of these metabolic studies. nih.gov

Integration with Multi-Nuclear NMR Techniques (e.g., 1H, 13C)

The full power of NMR-based metabolic analysis is often realized by integrating data from multiple nuclei. While ²H NMR tracks the fate of the deuterium label, proton (¹H) NMR provides high-resolution anatomical images and can detect the disappearance of proton signals at the sites of deuteration. nih.gov

Furthermore, combining ²H labeling with carbon-13 (¹³C) labeling in the same molecule (a double-labeled isotopologue) can provide even more detailed metabolic information. nih.gov ¹³C MRS is a well-established technique for tracing metabolic pathways. By using a [²H, ¹³C]-labeled N-methylglycine, researchers can simultaneously follow the fate of both the deuterium and carbon atoms. This dual-labeling strategy is particularly powerful for differentiating between pathways, quantifying label exchange reactions, and measuring kinetic isotope effects (KIEs), where the heavier deuterium atom can slightly alter the rate of enzymatic reactions. ismrm.orgnih.gov The unique spectral patterns that arise from ²H-¹³C and ¹³C-¹³C scalar couplings in the ¹³C spectrum allow for the unambiguous identification of metabolic products and the extent of label retention. nih.gov

Methodological Considerations for Complex Biological Matrices

The use of N-Methyl-d5-glycine hydrochloride as an internal standard in quantitative bioanalysis necessitates rigorous methodological considerations to ensure accuracy and precision. When analyzing complex biological matrices such as plasma, urine, or tissue homogenates, challenges arise from the intricate composition of these samples. Endogenous compounds can interfere with the analysis, leading to phenomena known as matrix effects. Therefore, robust sample preparation and thorough assay validation are paramount for reliable quantification.

Sample Preparation and Derivatization Strategies for Deuterated Amino Acids

The primary goal of sample preparation is to extract the analyte of interest and the deuterated internal standard from the biological matrix while removing potentially interfering components like proteins and phospholipids. chromatographyonline.com The choice of technique depends on the nature of the analyte, the complexity of the matrix, and the sensitivity required for the assay.

Common sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. While effective for protein removal, it may not eliminate other matrix components like salts and phospholipids, which can lead to ion suppression. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It offers cleaner extracts than PPT by removing more interfering substances. The choice of solvent is critical and must be optimized for the specific amino acid.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that separates components based on their physical and chemical properties as they pass through a solid sorbent. By choosing the appropriate sorbent and elution solvents, SPE can provide very clean extracts, significantly reducing matrix effects.

Due to their polar and zwitterionic nature, amino acids often exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns and may ionize inefficiently in mass spectrometry (MS). nih.gov To overcome these limitations, derivatization is frequently employed. This chemical modification process alters the analyte's properties to improve its analytical performance. creative-proteomics.comresearchgate.net

Key objectives of derivatization for amino acid analysis include:

Increasing hydrophobicity to enhance retention in reversed-phase LC.

Improving ionization efficiency for MS detection, leading to higher sensitivity. nih.gov

Introducing a specific functional group that can be detected with high selectivity. rsc.org

Various reagents are available for the pre-column derivatization of the primary or secondary amine group in amino acids. creative-proteomics.com N-Methyl-d5-glycine hydrochloride, as an internal standard for N-methylglycine (sarcosine), would react in the same manner as the analyte, ensuring that any variability in the derivatization reaction is accounted for.

Derivatization ReagentTarget Functional GroupAdvantagesConsiderations
Phenyl isothiocyanate (PITC)Primary and Secondary AminesForms stable derivatives, good for UV or MS detectionReaction can be slow
Dansyl chloride (Dansyl-Cl)Primary and Secondary Amines, Phenolic HydroxylsProduces fluorescent derivatives, high sensitivityDerivatives can be light-sensitive
Ortho-phthalaldehyde (OPA)Primary AminesFast reaction, produces fluorescent derivativesDoes not react with secondary amines like sarcosine (B1681465) unless a thiol is present; derivatives can be unstable
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Primary and Secondary AminesForms stable, fluorescent derivativesReagent can interfere with chromatography if not removed
Alkyl Chloroformates (e.g., Isobutyl Chloroformate)Amino and Carboxyl GroupsRapid reaction, improves volatility for GC-MSCan produce multiple derivative products

Matrix Effects and Validation of Analytical Assays

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis. bioanalysis-zone.com They are defined as the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components from the biological matrix. nih.govnih.gov These effects can compromise the accuracy, precision, and sensitivity of the analytical method. nebiolab.com

The use of a stable isotope-labeled (SIL) internal standard, such as N-Methyl-d5-glycine hydrochloride, is the most effective strategy to compensate for matrix effects. clearsynth.comscispace.com Ideally, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus maintaining an accurate analyte-to-internal standard peak area ratio. chromatographyonline.com

Assessment of Matrix Effects: Matrix effects are typically quantified during method validation by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent solution. nih.gov

The matrix factor (MF) can be calculated as follows:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to ensure that the deuterated standard adequately compensates for the variability.

Assay Validation: A comprehensive validation process is essential to demonstrate that an analytical method is reliable and reproducible for its intended purpose. mdpi.com Key validation parameters, guided by regulatory agencies, are assessed using the deuterated internal standard.

Validation ParameterDescriptionRole of N-Methyl-d5-glycine Hydrochloride
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Helps distinguish the analyte signal from background noise and potential interferences.
Linearity and Range Demonstrates the proportional relationship between analyte concentration and instrument response over a defined range.The constant concentration of the internal standard is used to normalize the response of the calibration standards.
Accuracy The closeness of the measured concentration to the true value, often expressed as percent error.Corrects for systematic errors related to sample preparation and instrument response.
Precision The degree of agreement among individual measurements, expressed as relative standard deviation (RSD). Includes repeatability (intra-day) and intermediate precision (inter-day).Minimizes variability introduced during sample processing and injection, leading to lower RSD. mdpi.com
Recovery The efficiency of the extraction process, comparing the analyte amount in the final extract to the initial amount in the sample.Used to ensure the extraction efficiency is consistent and reproducible, as both analyte and standard should have similar recoveries. researchgate.net
Matrix Effect Assesses the influence of matrix components on the ionization of the analyte.Compensates for ion suppression or enhancement, although it is crucial to verify that the effect is consistent across different sources of the matrix. myadlm.org
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).Helps determine if the analyte degrades during sample processing, as the internal standard is typically added just before extraction.

While deuterated internal standards are the gold standard, it is crucial to confirm that no chromatographic separation occurs between the analyte and the standard, as this can lead to differential matrix effects and compromise quantification. myadlm.org Thorough validation across multiple matrix lots is essential to ensure the robustness and reliability of the analytical assay.

Mechanistic Studies Utilizing N Methyl D5 Glycine Hydrochloride As a Tracer

Elucidation of N-Methylglycine (Sarcosine) Metabolic Pathways

N-Methyl-d5-glycine hydrochloride serves as a powerful tracer for studying the metabolism of its non-deuterated counterpart, sarcosine (B1681465) (N-methylglycine). Sarcosine is an intermediate in the metabolism of choline and glycine (B1666218) and its pathways are crucial for understanding one-carbon metabolism and amino acid homeostasis.

Investigation of Sarcosine Oxidase and Dehydrogenase Activity

The enzymatic conversion of sarcosine to glycine is a key catabolic step, primarily catalyzed by sarcosine oxidase and sarcosine dehydrogenase. Deuterated sarcosine is instrumental in studying the mechanisms of these enzymes. A primary application is in determining the kinetic isotope effect (KIE), which compares the reaction rates of the deuterated (heavy) and non-deuterated (light) substrates. A significant KIE, where the deuterated substrate reacts more slowly, indicates that the breaking of a carbon-deuterium (or carbon-hydrogen) bond is a rate-determining step in the reaction mechanism.

For instance, studies on heterotetrameric sarcosine oxidase using N-methyl-d3-glycine have demonstrated a strong, pH-dependent KIE on the rate of flavin-adenine dinucleotide (FAD) reduction, a key step in the enzyme's catalytic cycle. nih.govoup.com At lower pH values, the KIE was observed to be as high as 19, decreasing to approximately 8 as the pH increased. nih.gov This suggests that the deprotonation of the sarcosine substrate is a critical step and that the C-H bond cleavage significantly limits the reaction rate. nih.gov Such studies help confirm that the anionic form of sarcosine is the reactive species in the enzyme's active site. nih.govoup.com

This table presents kinetic parameters for sarcosine oxidase with protiated and deuterated sarcosine, showing the effect of isotopic labeling on the enzyme-substrate complex ionization (pKa) and the observed kinetic isotope effect. Data sourced from studies on heterotetrameric sarcosine oxidase. nih.govoup.com

Similarly, deuterated substrates are used to probe the mechanisms of sarcosine dehydrogenase, which links sarcosine metabolism to the electron transport chain. wikiwand.com This enzyme also catalyzes the oxidative demethylation of sarcosine to yield glycine. wikipedia.org In the absence of its cofactor tetrahydrofolate, the reaction produces formaldehyde. However, in the presence of tetrahydrofolate, the methyl group is transferred to form 5,10-methylenetetrahydrofolate, directly linking this pathway to one-carbon metabolism. wikipedia.orgenzyme-database.org

Role in One-Carbon Metabolism Studies

The breakdown of sarcosine is a significant source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidine), amino acids like methionine, and for methylation reactions. creative-proteomics.comcreative-proteomics.com When N-Methyl-d5-glycine is metabolized by sarcosine dehydrogenase in the presence of tetrahydrofolate (THF), the deuterated methyl group (CD3) is transferred to THF. nih.gov

Tracing Glycine Metabolism and Interconversions

As the product of sarcosine demethylation, glycine itself is a central node in metabolism. Using N-Methyl-d5-glycine hydrochloride as a tracer allows for the subsequent tracking of the deuterated glycine backbone (glycine-2,2-d2) as it flows into numerous interconnected pathways.

Pathways of Glycine Synthesis and Catabolism with Deuterated Probes

Glycine is synthesized from various sources, including serine, threonine, and choline. youtube.com Its primary catabolic pathway in mitochondria is the Glycine Cleavage System (GCS). nih.gov The GCS breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to THF, forming 5,10-methylene-THF. nih.govnih.gov

When deuterated glycine, generated from N-Methyl-d5-glycine, enters the GCS, the deuterium (B1214612) labels on the second carbon atom are retained on the 5,10-methylene-THF molecule. This allows researchers to distinguish the one-carbon units originating from glycine catabolism from those derived from other sources, like serine. nih.govresearchgate.net Tracing these labeled one-carbon units into purines or the methyl group of thymidine provides a quantitative measure of GCS activity and its contribution to nucleotide synthesis. nih.gov

Interplay with Other Amino Acid Metabolic Cycles

Glycine metabolism is tightly interwoven with that of other amino acids, most notably serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that also generates a one-carbon unit for the folate pool. ludwigcancerresearch.orgbiorxiv.org By using a tracer like N-Methyl-d5-glycine, the flux between the glycine and serine pools can be monitored. The appearance of deuterium in the serine pool indicates the rate of reverse flux from glycine to serine. ludwigcancerresearch.org

This interplay is critical for maintaining amino acid homeostasis and supporting cellular proliferation. nih.govnih.gov Isotope tracing has revealed that the direction of this flux is tissue-dependent and can be influenced by dietary intake and disease states. ludwigcancerresearch.org Furthermore, glycine metabolism is connected to the methionine cycle. The one-carbon units generated from glycine and serine catabolism are used to remethylate homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions. creative-proteomics.comnih.gov

Quality Assurance and Standardization in Deuterated Amino Acid Research

N-Methyl-d5-glycine Hydrochloride as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard used to check the quality and metrological traceability of products, validate analytical measurement methods, or for the calibration of instruments. wikipedia.org CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org They are fundamental to analytical chemistry and clinical analysis, as most analytical instruments are comparative and require a sample of known composition for accurate calibration. wikipedia.org

The use of n-Methyl-d5-glycine hydrochloride as a CRM is essential for ensuring the accuracy and comparability of results in studies where it is used as an internal standard. nih.gov In analytical chemistry, CRMs play a vital role in confirming that methods for analyte quantification are generating correct and reproducible results. nih.gov By using a CRM like n-Methyl-d5-glycine hydrochloride, researchers can validate the entire analytical method, from sample preparation to detection, assessing both accuracy and precision. nih.govsimsonpharma.com

The primary purpose of a CRM is to serve as a benchmark for accuracy, which is useful for calibration, quality control, and method validation. simsonpharma.com For a compound like n-Methyl-d5-glycine hydrochloride, its role as a CRM would involve:

Method Validation: Confirming that a specific analytical method can accurately quantify the analyte. cerilliant.com

Instrument Calibration: Ensuring the analytical instrument provides an accurate response to the analyte. wikipedia.org

Quality Control: Regularly analyzing the CRM to monitor the performance and consistency of a measurement process over time. nih.govsimsonpharma.com

Establishing Metrological Traceability: Linking measurement results to a national or international standard through an unbroken chain of comparisons. wikipedia.orglabmanager.com

The availability of n-Methyl-d5-glycine hydrochloride as a CRM, produced by an accredited reference material producer, provides laboratories with confidence in their measurement results and ensures they meet rigorous regulatory and quality standards. cerilliant.comlabmanager.com

Table 1: Key Functions of a Certified Reference Material (CRM) in Analytical Research

Function Description Importance for n-Methyl-d5-glycine HCl
Method Validation Assessment of an analytical method's fitness for a specific purpose. Ensures that quantification of n-Methyl-d5-glycine HCl in biological samples is accurate and reliable. nih.gov
Instrument Calibration Establishes the relationship between the instrument's signal and the concentration of the analyte. Critical for converting raw analytical signals into meaningful quantitative data. wikipedia.org
Quality Control (QC) Monitors the ongoing performance of the analytical process. Provides evidence that the measurement system is consistently producing valid results over time. simsonpharma.com

| Traceability | Links a measurement result to a stated reference, usually a national or international standard. | Ensures that results are comparable across different laboratories and over time. wikipedia.orglabmanager.com |

Purity and Stability Requirements for Isotopic Standards in Long-Term Studies

The utility of deuterated compounds like n-Methyl-d5-glycine hydrochloride in tracer studies is critically dependent on their isotopic and chemical purity, as well as their long-term stability. nih.govamazonaws.com Impurities can lead to distorted data and potential misinterpretation of metabolic pathways. nih.gov

Purity Requirements: Isotopic standards must have a high degree of purity. This includes both chemical purity (absence of other compounds) and isotopic purity (the percentage of the compound that is correctly labeled with the stable isotope). nih.gov For instance, 13C-labeled substrates are never 100% pure and also contain 12C; this impurity contributes to signals of lower than expected mass in mass spectrometry. nih.gov The impact of tracer impurity can be comparable in magnitude to that of natural isotope abundance, making correction for the purity of the tracer a mandatory step for accurate data interpretation. nih.gov Therefore, a well-characterized standard like n-Methyl-d5-glycine hydrochloride must have its isotopic enrichment precisely determined and certified.

Stability Requirements: Long-term stability is a crucial characteristic for any reference material, especially those used in longitudinal studies or stored for extended periods. nist.gov The chemical and isotopic composition of the standard must remain unchanged over time and under specified storage conditions. researchgate.net Deuterated standards, in particular, may be susceptible to isotope exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding environment (e.g., moisture). eurisotop.com

Factors affecting the stability of deuterated standards include:

Moisture: Residual moisture in the container or the material itself can participate in exchange reactions, altering the isotopic composition. nih.gov

Temperature and Pressure: The rate of isotopic exchange can increase with both temperature and pressure. nih.gov

Storage Conditions: Proper packaging and storage are essential to protect the integrity of the standard. Reference materials should be packaged to ensure their long-term stability, often for periods of 15 to 20 years. nist.gov

To ensure reliability in long-term studies, the stability of n-Methyl-d5-glycine hydrochloride must be rigorously assessed. This involves conducting stability studies under various conditions to establish the appropriate storage requirements and shelf-life. wikipedia.org

Table 2: Quality Parameters for Isotopic Standards in Long-Term Research

Parameter Requirement Rationale
Chemical Purity High percentage of the desired chemical compound, free from contaminants. Prevents interference from other molecules during analysis, ensuring the signal is specific to the analyte.
Isotopic Purity High enrichment of the stable isotope (deuterium) at the specified positions. Crucial for accurate quantification and to minimize errors in tracer experiments; corrections for isotopic impurity are often necessary. nih.gov
Long-Term Stability The chemical and isotopic composition must remain constant over an extended period under defined storage conditions. Ensures that the standard provides consistent and reliable results throughout the duration of a long-term study. nist.govnih.gov

| Homogeneity | The specified properties must be uniform throughout the entire batch of the material. | Guarantees that any subsample taken from the batch is representative of the whole. wikipedia.orgresearchgate.net |

Interlaboratory Harmonization and Best Practices for Tracer Experiments

Harmonization of experimental protocols and data analysis is essential for ensuring that the results of tracer studies from different laboratories can be reliably compared and combined. nih.gov The inherent variability in analytical instrumentation, experimental procedures, and data processing can lead to discrepancies that obscure the true biological findings. nih.gov

Challenges in Interlaboratory Comparison: Directly comparing datasets from different laboratories can be challenging due to variations in factors such as ionization efficiency, matrix effects, and instrument settings in mass spectrometry. nih.gov These variables can affect the signal intensity of isotopologues, making absolute quantification difficult to compare.

Best Practices for Harmonization: To overcome these challenges and promote data compatibility, several best practices should be adopted in tracer experiments using n-Methyl-d5-glycine hydrochloride:

Use of Certified Reference Materials (CRMs): The cornerstone of interlaboratory harmonization is the use of common, well-characterized reference materials. nih.gov By calibrating instrumentation and validating methods against the same CRM, laboratories can normalize their data to a common scale, significantly improving data comparability. nih.govchromatographyonline.com

Standardized Protocols: The development and adoption of standardized operating procedures (SOPs) for sample handling, preparation, and analysis are crucial. This includes details on tracer administration, sample collection timing, and quenching of metabolic activity. nih.govnih.gov

Reporting Labeling Percentages: To minimize the impact of interlaboratory variables on signal intensity, it is often recommended to report labeling percentages (i.e., the fraction of a metabolite pool that is labeled) rather than absolute or relative intensities. nih.gov

Data Correction: As mentioned, it is mandatory to correct mass spectrometric measurements for the presence of naturally occurring stable isotopes and for impurities in the tracer substrate. nih.gov Utilizing standardized correction algorithms across laboratories can enhance consistency.

Participation in Proficiency Testing: Interlaboratory comparison studies, or proficiency tests, where laboratories analyze the same samples, are valuable for assessing analytical performance and identifying potential biases.

By adhering to these best practices, the scientific community can enhance the robustness and reliability of data generated from tracer experiments, facilitating collaboration and accelerating progress in metabolic research.

Emerging Research Perspectives and Methodological Innovations

Integration of N-Methyl-d5-glycine Hydrochloride Tracer Studies with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracer studies with multi-omics disciplines like proteomics and transcriptomics provides a powerful, systems-biology approach to understanding cellular function. nih.gov This strategy allows researchers to connect changes in metabolic fluxes, as traced by compounds like N-Methyl-d5-glycine hydrochloride, with corresponding alterations in gene expression and protein abundance. mdpi.complos.org By combining these datasets, scientists can build more comprehensive models of metabolic regulation and identify how metabolic reprogramming is coordinated with genetic and proteomic changes. nih.govnih.gov

This integrated analysis helps to elucidate the complex interplay between different biological layers. mdpi.com For instance, a change in a metabolic pathway observed through a tracer study can be correlated with the upregulation or downregulation of genes (transcriptomics) and the synthesis of specific enzymes (proteomics) involved in that pathway. mdpi.com This multi-faceted view is crucial for understanding the mechanisms underlying various physiological and pathological states, from cancer metabolism to neurodegenerative disorders. mdpi.comnih.gov

The process involves mapping data from each omics level onto established biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. mdpi.comnih.gov This allows for the identification of pathways that are significantly altered across the transcriptome, proteome, and metabolome, providing robust evidence for their involvement in the condition being studied. mdpi.commdpi.com

Table 1: Example Framework for Multi-Omics Data Integration

Omics Layer Data Generated Analytical Approach Biological Insight
Metabolomics (Tracer Study) Mass isotopomer distribution of metabolitesIsotope-assisted Metabolic Flux Analysis (iMFA)Quantifies the rates (fluxes) of metabolic pathways.
Transcriptomics Levels of messenger RNA (mRNA) transcriptsRNA-Sequencing (RNA-Seq)Identifies which genes are being actively expressed.
Proteomics Abundance of specific proteins and enzymesMass Spectrometry-based ProteomicsDetermines the levels of functional proteins in the cell.
Integrated Analysis Correlated changes across all layersBioinformatics and Pathway AnalysisReveals regulatory networks connecting gene expression, protein synthesis, and metabolic activity. plos.orgnih.gov

High-Throughput Screening Methodologies Utilizing Deuterated Amino Acids

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify potential therapeutic agents. bmglabtech.com The incorporation of deuterated amino acids and their derivatives into HTS assays represents a significant methodological innovation. These stable isotope-labeled compounds serve as probes to monitor the activity of specific metabolic pathways in real-time within a high-throughput format.

The core of this methodology involves automating the process of sample preparation, robotic liquid handling, and rapid data acquisition, often using multi-well plate formats. bmglabtech.comchemdiv.com In this context, cells are cultured in the presence of a deuterated amino acid tracer. After exposure to a library of test compounds, automated mass spectrometry can rapidly analyze the metabolic products. This allows researchers to quickly identify which compounds perturb the metabolic pathway of interest.

This approach accelerates the identification of "hits"—compounds that affect a biological target in a desired manner. bmglabtech.com The use of deuterated tracers provides a direct and sensitive readout of metabolic function, which is often more informative than traditional cell viability or reporter gene assays. enamine.net Furthermore, specialized software tools are being developed to automate the processing of the large and complex datasets generated by these high-throughput metabolic flux experiments. nih.govresearchgate.net

Table 2: Key Components of HTS Utilizing Deuterated Tracers

Component Function Technology Example
Compound Library A large collection of diverse chemical compounds to be tested.Enamine's screening collection, ChemDiv libraries. chemdiv.comenamine.net
Automation & Robotics Automated liquid handling for sample and reagent dispensing.Robotic workstations for plate handling and preparation. bmglabtech.com
Detection System Rapid and sensitive measurement of isotopic labeling in metabolites.High-throughput mass spectrometry, Fluorometric Imaging Plate Reader (FLIPR). enamine.net
Data Processing Automated analysis and interpretation of large datasets.iMS2Flux, specialized software for flux analysis. nih.govresearchgate.net

Advanced Computational Modeling for Isotopic Flux Data Interpretation

The data generated from stable isotope tracer experiments are complex, requiring sophisticated computational and mathematical models for accurate interpretation. nih.gov Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational approach that quantifies intracellular reaction rates (fluxes) that cannot be measured directly. nih.govnsf.gov This technique is essential for transforming raw mass spectrometry data into a quantitative map of cellular metabolism. nih.gov

The workflow for iMFA involves several key inputs:

Isotope Labeling Data: The mass isotopomer distributions (MDVs) of metabolites measured experimentally after introducing a tracer like n-Methyl-d3-glycine-2,2-d2 HCl. nih.gov

A Metabolic Network Model: A detailed map of the biochemical reactions and atom transitions relevant to the biological system being studied. nih.gov

Extracellular Fluxes: Measured rates of nutrient uptake and product secretion. nih.gov

This information is fed into specialized software that uses iterative algorithms. The software simulates the expected labeling patterns based on an initial estimate of fluxes and compares them to the experimentally measured data. nih.gov It then refines the flux values until the simulated data provide the best possible fit to the experimental results, yielding a detailed metabolic flux map. nih.govnsf.gov

Recent innovations have focused on developing more efficient and accessible open-source software platforms and improving the algorithms to handle more complex, large-scale metabolic networks. nrel.govumd.edu This includes the development of isotopically non-stationary MFA (INST-MFA), which analyzes labeling patterns over time before the system reaches a steady state, providing higher resolution for certain pathways. mdpi.com

Table 3: Selected Computational Tools for Metabolic Flux Analysis

Software/Tool Primary Function Platform/Language Key Feature
INCA Isotopically non-stationary and stationary MFA. nrel.govMATLABWidely used, comprehensive modeling capabilities.
13CFLUX2 Stationary and non-stationary 13C metabolic flux analysis. nrel.govMATLABA standard tool for flux quantification.
FreeFlux Time-efficient isotopically non-stationary MFA. nrel.govPythonOpen-source, computationally efficient for transient state data. nrel.gov
iMS2Flux Automated processing of mass spectrometric data for flux analysis. nih.govresearchgate.net-Streamlines the workflow from MS data to flux software. researchgate.net
MixSIAR Bayesian mixing models for stable isotope data. google.comR PackageFlexible analysis across multiple systems and handles covariables. google.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the deuteration level and chemical stability of n-Methyl-d3-glycine-2,2-d2 HCl?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy should be used to confirm site-specific deuteration (e.g., methyl and glycine positions), while high-resolution mass spectrometry (HRMS) quantifies isotopic purity (e.g., 98–99 atom% D). Stability assessments should include accelerated degradation studies under varied conditions (pH, temperature, light) and freeze-thaw cycles, as demonstrated for deuterated fatty acids in algal matrix analyses. Recoveries >85% under benchtop (24 h) and freeze-thaw conditions indicate robustness .

Q. How should researchers design calibration curves when using n-Methyl-d3-glycine-2,2-d2 HCl as an internal standard (IS) in mass spectrometry?

  • Methodological Answer : Prepare a calibration series with solvent-based standards, including a double blank (no analyte/IS), a single blank (IS only), and seven non-zero calibrators (e.g., 0.5–500 μM). Use 1/x weighting to address heteroscedasticity and normalize analyte-to-IS peak area ratios. This approach mirrors protocols for deuterated fatty acid methyl esters (FAMEs), where linearity (R² > 0.99) and precision (CV ≤ 20%) are critical .

Advanced Research Questions

Q. What experimental approaches are effective in assessing the stability of n-Methyl-d3-glycine-2,2-d2 HCl under varying storage and processing conditions?

  • Methodological Answer : Conduct stability studies using matrix-matched quality controls (QCs) at low, medium, and high concentrations. Evaluate:

  • Preparative stability : Measure recoveries after 24 h on benchtop (23°C) and in autosamplers.
  • Freeze-thaw stability : Subject samples to ≥3 cycles (-80°C to room temperature).
  • Long-term stability : Store aliquots at -20°C for ≥1 month.
    For deuterated analogs like pentadecanoic-2,2-d2 acid, recoveries remained >85% under these conditions, validating the protocol .

Q. How can isotope effects influence the chromatographic behavior of n-Methyl-d3-glycine-2,2-d2 HCl compared to its non-deuterated counterpart?

  • Methodological Answer : Deuteration may alter retention times and ionization efficiency due to mass differences. To mitigate:

  • Use dual IS systems (e.g., one IS for free analytes, another for conjugated forms) to account for fraction-specific matrix effects.
  • Validate chromatographic separation using standards with matched deuterium positions. For example, glyceryl tri(hexadecanoate-2,2-d2) showed negligible matrix effects (<5% signal suppression) in lipid analyses .

Q. How do researchers resolve discrepancies in quantitative data when using deuterated IS like n-Methyl-d3-glycine-2,2-d2 HCl?

  • Methodological Answer :

  • Cross-validation : Compare results across orthogonal techniques (e.g., LC-MS vs. GC-MS).
  • Spike-recovery experiments : Add known quantities of the deuterated standard to pre- and post-extraction samples to identify losses during processing.
  • Batch normalization : Use pre-extraction QCs to correct for inter-day variability, as applied in algal lipid studies with CV ≤ 20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.